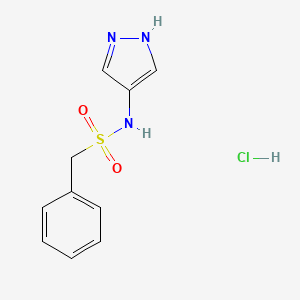
1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C10H11N3O2S·HCl. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenyl group, a pyrazole ring, and a methanesulfonamide group.
Vorbereitungsmethoden
The synthesis of 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Methanesulfonamide Group: The methanesulfonamide group is formed by reacting the intermediate compound with methanesulfonyl chloride.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the sulfonamide group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazole-4-carboxamide: Similar structure but different functional groups.
1-Phenyl-1H-pyrazole-4-yl-methanamine: Contains an amine group instead of a sulfonamide group.
1-Phenyl-1H-pyrazole-4-yl-ethanamine: Similar structure with an ethyl group instead of a methanesulfonamide group
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S.ClH/c14-16(15,13-10-6-11-12-7-10)8-9-4-2-1-3-5-9;/h1-7,13H,8H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAKGHWHGQGQKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CNN=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2359851.png)
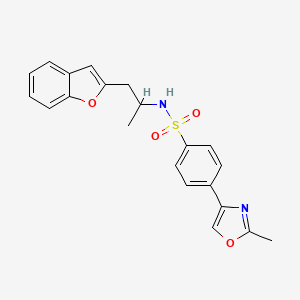
![2-[[1-(4-Ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2359857.png)
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid](/img/structure/B2359858.png)


![2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2359862.png)
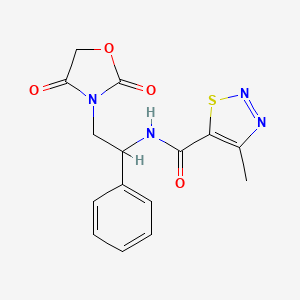
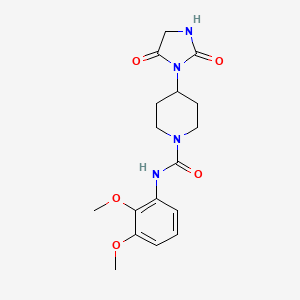
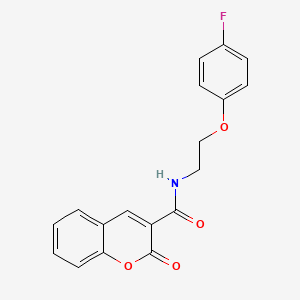
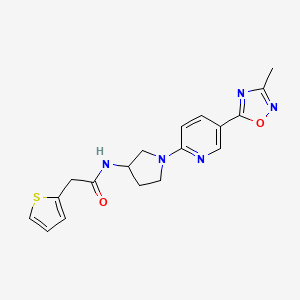
![3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2359872.png)
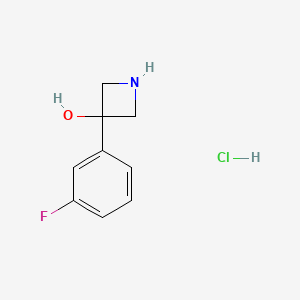
![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]prop-2-enamide](/img/structure/B2359874.png)
